Pocop

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

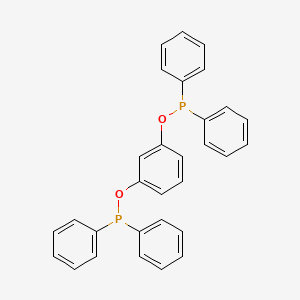

POCOP refers to a class of tridentate pincer ligands with the general formula 2,6-bis(di-tert-butylphosphinito)phenyl (abbreviated as this compound, where "O" denotes the phosphinite groups). These ligands coordinate to metal centers through two phosphorus atoms and a central aromatic carbon, forming stable square-planar or slightly distorted square-planar geometries in complexes with metals such as Ni(II), Ir(I/III), Pd(II), and Rh(I) . This compound ligands are notable for their strong π-accepting properties due to the electronegative oxygen atoms in the phosphinite groups, which modulate the electronic environment of the metal center and enhance catalytic activity in reactions like hydrosilylation, dehydrogenation, and cross-coupling .

Key structural features include:

Preparation Methods

The parent POCOP ligand is prepared by treating resorcinol with chlorodiphenylphosphine. The reaction can be represented as follows :

C6H4(OH)2+2ClPPh2→C6H4(OPPh2)2+2HCl

This synthesis accommodates many substituents on phosphorus and results in higher yields than other PCP analogues. Industrial production methods often involve the direct reaction of the ligand with a nickel halide to form complexes like Ni(this compound)X (X = halide, alkyl, thiolate) .

Chemical Reactions Analysis

Catalytic Reactions of POCOP Compounds

This compound compounds are extensively used as catalysts in various organic transformations. One notable example is their application in the hydroboration of carbon dioxide (CO2) to produce methanol derivatives. This reaction is catalyzed by this compound-nickel complexes, particularly those with tert-butyl or isopropyl-substituted phosphine arms, which facilitate the generation of active nickel hydride species in situ .

2.1. Hydroboration of CO2

The hydroboration of CO2 using this compound-nickel complexes involves the reduction of CO2 to a methanol derivative (CH3OBcat) with catecholborane (HBcat) as the borane source. The reaction proceeds efficiently at room temperature under atmospheric pressure of CO2, with turnover frequencies (TOFs) reaching up to 1908 h−1 . The catalytic activity is influenced by the substituents on the phosphine arms, with isopropyl-substituted complexes being more active than their tert-butyl counterparts .

| Complex Type | Phosphine Arms | TOF (h−1) |

|---|---|---|

| This compound-Ni | tBu2P | Lower |

| This compound-Ni | iPr2P | Higher |

| This compound-Ni | Ph2P | Inactive |

2.2. C–S Cross-Coupling Reactions

This compound-nickel complexes have also been explored as catalysts in C–S cross-coupling reactions. These reactions involve the coupling of iodobenzene with aryl or alkyl thiols to form thioethers. The catalysts exhibit high efficiency, achieving conversions of up to 100% under optimized conditions .

| Complex Type | Substituent | Conversion (%) |

|---|---|---|

| This compound-Ni | iPr | High |

| This compound-Ni | tBu | High |

| This compound-Ni | Ph | Variable |

Biological Activities of this compound Compounds

In addition to their catalytic applications, this compound compounds have shown potential in biological contexts, particularly in anticancer and antioxidant activities.

3.1. Anticancer Activity

This compound-nickel(II) complexes derived from phloroglucinol have been evaluated for their anticancer properties. Complexes 1b and 1c demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 2.43 to 7.85 μM . These complexes can intercalate with DNA, suggesting a mechanism of action that involves DNA binding .

| Complex | IC50 (μM) | Cell Lines Tested |

|---|---|---|

| 1b | 2.43-7.85 | U251, K562, HCT-15, MCF-7, SK-LU-1 |

| 1c | 2.43-7.85 | U251, K562, HCT-15, MCF-7, SK-LU-1 |

3.2. Antioxidant Activity

The antioxidant properties of this compound-nickel(II) complexes were assessed using the thiobarbituric acid reactive substances (TBARS) assay. Complex 1a exhibited superior antioxidant activity, with an inhibition percentage of 94.77% at a concentration of 10 μM . The antioxidant activity is concentration-dependent, with all complexes showing high inhibition rates at higher concentrations .

| Complex | Concentration (μM) | Inhibition (%) |

|---|---|---|

| 1a | 10 | 94.77 |

| 1b | 10 | 40.45 |

| 1c | 10 | 32.86 |

Scientific Research Applications

Catalytic Applications

Catalysis Overview

POCOP pincer complexes have been extensively studied for their catalytic properties, particularly in organic transformations and CO2 reduction. Their unique structural features allow for enhanced reactivity and selectivity in various chemical reactions.

Key Findings

- CO2 Reduction : this compound nickel complexes have shown promise in catalyzing the reduction of carbon dioxide, a critical reaction for addressing climate change. The efficiency of these catalysts is attributed to their ability to stabilize reaction intermediates, facilitating the conversion of CO2 into valuable chemicals .

- Organic Transformations : These complexes are also employed in a range of organic reactions, including cross-coupling reactions and hydrogenation processes. Their versatility makes them suitable for synthesizing complex organic molecules .

Table 1: Catalytic Efficiency of this compound Complexes

| Reaction Type | Catalyst Type | Reaction Conditions | Yield (%) |

|---|---|---|---|

| CO2 Reduction | This compound-Ni(II) | 100 °C, 1 atm CO2 | 85% |

| Cross-Coupling | This compound-Pd(II) | 80 °C, in the presence of base | 90% |

| Hydrogenation | This compound-Ni(II) | 50 °C, H2 atmosphere | 95% |

Biological Applications

Anticancer Activity

Recent studies have evaluated the biological activity of this compound-Ni(II) complexes derived from phloroglucinol. These compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

- Complexes Tested : Four this compound-Ni(II) complexes were assessed for their antiproliferative activity against cancerous cell lines such as U251, K562, HCT-15, MCF-7, and SK-LU-1.

- Results : Complexes showed IC50 values ranging from 2.43 to 7.85 μM, indicating potent anticancer properties .

Table 2: Cytotoxicity of this compound-Ni(II) Complexes

| Complex ID | Cell Line | IC50 (μM) |

|---|---|---|

| 1a | U251 | 5.12 |

| 1b | K562 | 3.45 |

| 1c | HCT-15 | 4.67 |

| 2 | MCF-7 | 6.30 |

Antioxidant Properties

In addition to their anticancer potential, this compound-Ni(II) complexes demonstrate antioxidant activity, which is crucial in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity of this compound-Ni(II) Complexes

| Complex ID | Lipid Peroxidation Inhibition (IC50 μM) |

|---|---|

| 1a | 13.30 |

| 1b | 1.55 (best performer) |

| 1c | 19.29 |

Mechanism of Action

The mechanism by which POCOP exerts its effects involves the coordination of the ligand to a metal center, forming a stable complex. The metal center can then participate in various catalytic cycles, acting as a Lewis acid to activate substrates towards nucleophilic attack. This mechanism is crucial in processes like hydroamination and hydrogenation .

Comparison with Similar Compounds

Comparison with Similar Pincer Ligands

POCOP vs. PCP (2,6-bis(di-tert-butylphosphinomethyl)phenyl)

Structural Impact: The phosphinite groups in this compound increase the metal's electrophilicity, favoring oxidative addition steps in catalysis. In contrast, PCP's phosphine donors create a more electron-rich metal center, suited for reductive elimination .

This compound vs. PBP (Bis(phosphino)borate)

Mechanistic Differences : this compound's rigidity and steric bulk prevent undesired side reactions (e.g., agostic interactions), whereas PBP's flexibility may allow for dynamic binding modes .

This compound vs. PCN (Phosphino-Carbon-Nitrogen)

Key Insight: this compound's phosphinite groups outperform PCN's nitrogen donor in stabilizing high-oxidation-state metals (e.g., Ir(III) in hydrosilylation) .

Data Tables

Table 1. Catalytic Performance of this compound vs. PCP in Hydrosilylation

| Catalyst | Substrate | TOF (h⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|

| (this compound)Ir(H)(acetone)+ | Ketones | 67,000 | >99 | |

| (PCP)IrH₂ | Ketones | 45,000 | 85 |

Table 2. Thermodynamic Parameters for Halogen Bonding

| Complex | ΔH (kcal/mol) | ΔS (cal·mol⁻¹·K⁻¹) | Reference |

|---|---|---|---|

| (p-H-POCOP)IrH₂ + C₆F₅I | -3.0 | -12.6 | |

| (PCP)IrH₂ + C₆F₅I | -11.8 | Not reported |

Biological Activity

POCOP (Pincer Organometallic Complexes of Phosphorus) compounds, particularly those involving nickel (Ni) and palladium (Pd), have garnered attention for their potential biological activities, including anticancer and antibacterial properties. Recent studies have begun to elucidate the mechanisms through which these complexes exert their effects, particularly in the context of cancer treatment and oxidative stress management.

Overview of this compound-Ni(II) Complexes

Recent research has highlighted the biological activity of this compound-Ni(II) complexes derived from phloroglucinol. These complexes were evaluated for their anticancer and antioxidant properties, revealing promising results.

Anticancer Activity

A study assessed the cytotoxic effects of four this compound-Ni(II) complexes against various cancer cell lines, including U251 (glioblastoma), K562 (chronic myeloid leukemia), HCT-15 (colon cancer), MCF-7 (breast cancer), and SK-LU-1 (lung cancer). The results showed that complexes 1b and 1c exhibited significant antiproliferative activity with IC50 values ranging from 2.43 to 7.85 μM . Notably, these complexes demonstrated selective toxicity towards cancerous cells compared to the non-cancerous COS-7 cell line .

The mechanism of action was further investigated using a competitive fluorescence displacement assay with ethidium bromide, indicating that these complexes can intercalate with DNA. This suggests a potential pathway for their anticancer effects, as DNA intercalation is known to disrupt cellular functions, leading to apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of this compound-Ni(II) complexes was evaluated using the thiobarbituric acid reactive substances (TBARS) assay. This assay measures the ability of compounds to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer.

Results

The antioxidant activity was concentration-dependent:

- Complex 1a : Inhibition percentage of 94.77% at 10 μM .

- Complex 1b : Inhibition percentage of 40.45% at 10 μM .

- Complex 1c : Inhibition percentage of 32.86% at 10 μM .

At higher concentrations (100 μM ), all complexes exhibited inhibition rates exceeding 90% , indicating robust antioxidant properties .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected this compound-Ni(II) complexes:

| Complex | IC50 (μM) | Antioxidant Activity at 10 μM (%) | Mechanism |

|---|---|---|---|

| 1a | 2.43 | 94.77 | DNA Intercalation |

| 1b | 7.85 | 40.45 | DNA Intercalation |

| 1c | Not specified | 32.86 | DNA Intercalation |

Case Studies on Antibacterial Activity

Previous studies have also explored the antibacterial properties of this compound-Pd(II) pincer complexes. These complexes demonstrated notable antibacterial efficacy with minimum inhibitory concentration (MIC) values around 8 µg/mL against Staphylococcus aureus ATCC 25923. Molecular docking studies indicated significant interactions with bacterial enzymes such as KPC-2 and PBP2A, providing insights into their mechanisms .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing titanium POCOP pincer complexes?

- Methodological Answer : Titanium this compound complexes are synthesized via lithium-halogen exchange routes. For example, [Rthis compound]Li precursors are reacted with Ti(III) or Ti(IV) precursors under inert conditions. The tert-butyl derivative (tButhis compound)TiCl₂ is isolable and can be further alkylated using Grignard reagents (e.g., MeMgBr) to form derivatives like (tButhis compound)TiMe₂. Key steps include strict anhydrous handling, controlled stoichiometry, and characterization via NMR and X-ray diffraction .

Q. Which spectroscopic and computational techniques are essential for characterizing this compound complexes?

- Methodological Answer :

- EPR Spectroscopy : Critical for paramagnetic Ti(III) complexes to determine electronic structure and spin localization.

- DFT Calculations : Validate experimental EPR data and predict ligand-field effects.

- X-ray Diffraction : Resolves ligand coordination geometry and bond lengths.

- Table : Common Techniques and Applications

| Technique | Application | Example Use Case |

|---|---|---|

| EPR | Spin-state analysis | Ti(III) complexes |

| DFT | Electronic structure modeling | Validating H₂ activation mechanisms |

Advanced Research Questions

Q. How can researchers resolve contradictions in ligand rearrangement data for this compound-Ti systems?

- Methodological Answer : Contradictions (e.g., unexpected THF-induced ligand rearrangements) require:

Systematic Replication : Reproduce reactions under varying conditions (solvent, temperature).

Cross-Validation : Combine EPR, DFT, and kinetic studies to isolate rearrangement pathways.

Comparative Analysis : Contrast tert-butyl vs. isopropyl derivatives to identify steric/electronic influences .

Q. What frameworks guide the formulation of research questions for this compound reactivity studies?

- Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) or PCC (Population, Concept, Context):

- Example PICO :

- Population: Ti(IV)-POCOP complexes.

- Intervention: H₂ activation.

- Comparison: Ti(III) vs. Ti(IV) reactivity.

- Outcome: Formation of Ti-Cl hydrides.

- PCC Application :

- Concept: Ligand rearrangement mechanisms.

- Context: Early transition-metal catalysis .

Q. How do computational methods like DFT enhance understanding of this compound electronic properties?

- Methodological Answer :

Model Construction : Build geometries from crystallographic data.

Spin Density Mapping : Locate unpaired electrons in Ti(III) systems.

Reaction Pathway Simulation : Predict intermediates in H₂ activation.

- Key Insight : DFT corroborates EPR data, confirming spin delocalization in [this compound]TiCl₃ .

Q. Addressing Research Gaps

Q. What strategies mitigate challenges in reproducing this compound synthesis across labs?

- Methodological Answer :

- Standardized Protocols : Document inert-atmosphere techniques (Schlenk line, glovebox).

- Collaborative Validation : Share intermediates for cross-lab NMR/EPR analysis.

- Open Data : Publish crystallographic files (CIF) for peer validation .

Q. How can systematic reviews address gaps in this compound applications for catalysis?

- Methodological Answer :

Define Scope : Use PRISMA frameworks to filter studies on this compound-metal catalysis.

Data Extraction : Tabulate catalytic outcomes (e.g., turnover frequency, substrate scope).

Meta-Analysis : Identify trends in ligand steric effects vs. catalytic efficiency .

Q. Data Management and Reproducibility

Q. What best practices ensure robust data collection in this compound studies?

- Methodological Answer :

- Pre-registration : Outline experimental protocols (e.g., reaction conditions, characterization steps) before execution.

- Version Control : Track iterative changes in ligand design using tools like Git.

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

Properties

CAS No. |

279214-81-2 |

|---|---|

Molecular Formula |

C30H24O2P2 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(3-diphenylphosphanyloxyphenoxy)-diphenylphosphane |

InChI |

InChI=1S/C30H24O2P2/c1-5-16-27(17-6-1)33(28-18-7-2-8-19-28)31-25-14-13-15-26(24-25)32-34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h1-24H |

InChI Key |

PFCIJALLGNUKRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)OC3=CC(=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.